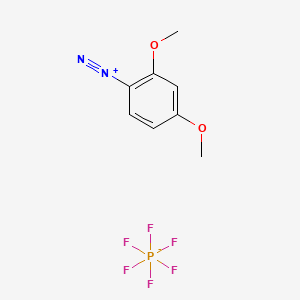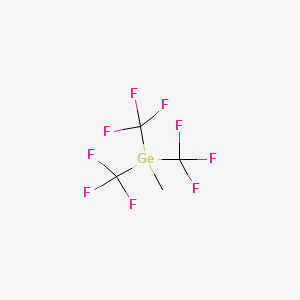
Methyltris(trifluoromethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltris(trifluoromethyl)germane is an organogermanium compound with the molecular formula C₄H₃F₉Ge It is characterized by the presence of a germanium atom bonded to a methyl group and three trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
GeCl4+3CF3Li→Ge(CF3)3Cl+3LiCl
Ge(CF3)3Cl+CH3Li→Ge(CF3)3CH3+LiCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltris(trifluoromethyl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.
Wissenschaftliche Forschungsanwendungen
Methyltris(trifluoromethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into the potential therapeutic applications of organogermanium compounds, including this compound.
Industry: The compound is used in the production of advanced materials, including semiconductors and specialized coatings.
Wirkmechanismus
The mechanism by which Methyltris(trifluoromethyl)germane exerts its effects is not fully understood. it is believed that the trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, forming bonds with nucleophiles through the germanium atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltris(trifluoromethyl)silane: Similar in structure but with a silicon atom instead of germanium.
Methyltris(trifluoromethyl)stannane: Contains a tin atom instead of germanium.
Methyltris(trifluoromethyl)lead: Contains a lead atom instead of germanium.
Uniqueness
Methyltris(trifluoromethyl)germane is unique due to the presence of the germanium atom, which imparts different chemical properties compared to its silicon, tin, and lead analogs
Eigenschaften
CAS-Nummer |
66348-19-4 |
|---|---|
Molekularformel |
C4H3F9Ge |
Molekulargewicht |
294.68 g/mol |
IUPAC-Name |
methyl-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C4H3F9Ge/c1-14(2(5,6)7,3(8,9)10)4(11,12)13/h1H3 |
InChI-Schlüssel |
PLVDPEQWNLGHIT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



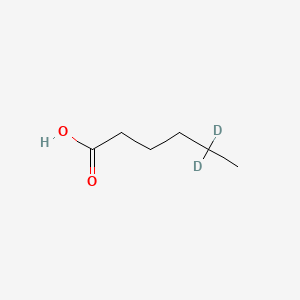
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)
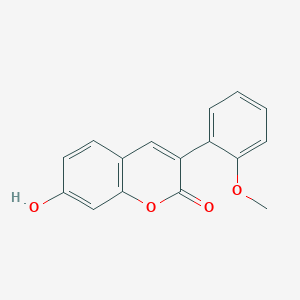
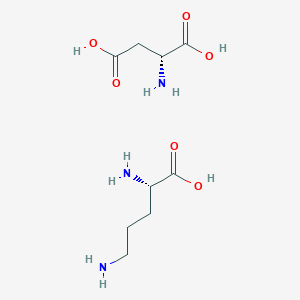
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)


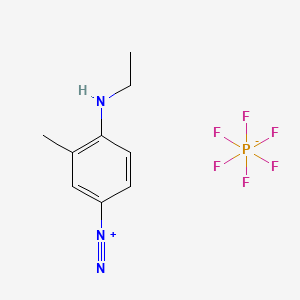
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)

![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)

